molecular formula C9H9BrF3N B1348636 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline CAS No. 51332-24-2

4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline

Cat. No.: B1348636
CAS No.: 51332-24-2
M. Wt: 268.07 g/mol
InChI Key: DBSFECXQLNDZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H9BrF3N. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, two methyl groups at the nitrogen atom, and a trifluoromethyl group at the 3-position. This compound is known for its applications in various fields, including organic synthesis and material science .

Biochemical Analysis

Biochemical Properties

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an internal standard in the determination of iodine present as iodide, iodate, and covalently bound to organic compounds . The nature of these interactions often involves the compound acting as a reference or marker, facilitating the accurate measurement of other substances in biochemical assays.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are noteworthy. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the preparation of certain analogs that act as agonists of the sphingosine-1-phosphate receptor, which is involved in cell signaling . These interactions can lead to changes in cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to interact with various molecular targets, influencing their activity and function. For instance, its role as an internal standard in iodine determination involves specific binding interactions that facilitate accurate measurements .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at room temperature and has a purity of 97% . Long-term effects on cellular function can be observed in both in vitro and in vivo studies, where the compound’s interactions with biomolecules may lead to sustained changes in cellular activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses could lead to toxic or adverse effects. It is important to determine the threshold levels at which the compound begins to exhibit significant biological activity. Studies have shown that the compound can cause skin irritation and serious eye irritation, indicating potential toxic effects at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism. The compound’s role as an internal standard in iodine determination highlights its involvement in specific metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its activity and function. Studies have shown that the compound is typically stored and shipped at room temperature, indicating its stability under these conditions .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline can be synthesized through several methods. One common method involves the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline. The process typically involves the following steps :

    Bromination: A solution of N,N-dimethyl-3-(trifluoromethyl)aniline in dichloromethane is cooled to -10°C. Finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one is added in small portions while maintaining the temperature between -10°C and 0°C. The reaction mixture is then allowed to warm to room temperature and extracted with aqueous sodium hydroxide to remove by-products. The organic layer is dried and the solvent is removed to yield crude this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, depending on the nucleophile employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The combination of these substituents makes the compound versatile for various applications in organic synthesis, material science, and medicinal chemistry .

Properties

IUPAC Name

4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c1-14(2)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSFECXQLNDZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350824
Record name 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51332-24-2
Record name 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Customer
Q & A

Q1: What is the significance of using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one in the synthesis of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline?

A1: While the abstract doesn't explicitly state the role of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, it's listed as an intermediate in the reaction. This suggests it likely acts as a brominating agent, facilitating the addition of a bromine atom to the starting material. []

Q2: The abstract mentions "para-Bromination." What does this term mean in the context of this synthesis?

A2: "Para-Bromination" refers to the specific addition of a bromine atom to the para position of an aromatic ring. In this case, the bromine atom is being added to the carbon atom positioned opposite the amine group (NH2) on the aromatic ring of the starting material. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.